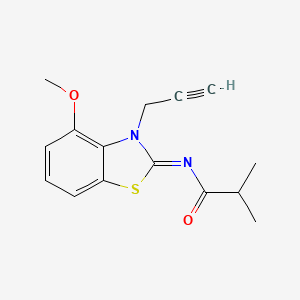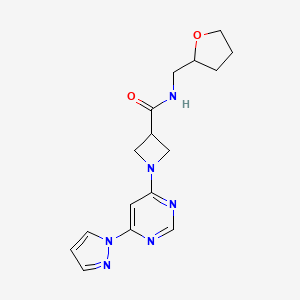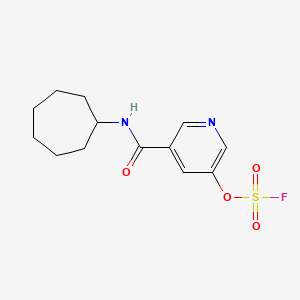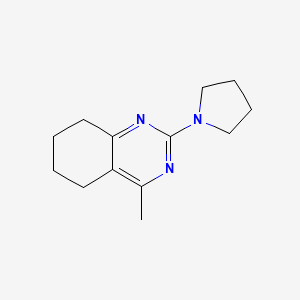![molecular formula C8H16ClNS B2980650 7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride CAS No. 2460754-39-4](/img/structure/B2980650.png)
7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylsulfanyl-5-azaspiro[34]octane;hydrochloride is a chemical compound with the molecular formula C8H16ClNS It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a methylthiolating agent such as methylthiol or dimethyl disulfide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt. This is typically done by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent spiro compound.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The parent spiro compound.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
科学的研究の応用
7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The unique spiro structure makes it a candidate for use in the synthesis of novel materials with specific electronic or mechanical properties.
Biological Research: It is used as a tool compound to study the effects of spiro compounds on biological systems, including their interactions with proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用機序
The mechanism of action of 7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or modulator of a particular enzyme involved in a disease pathway.
類似化合物との比較
Similar Compounds
7-Methylsulfanyl-5-azaspiro[3.4]octane: The parent compound without the hydrochloride salt.
5-Azaspiro[3.4]octane: The spiro compound without the methylsulfanyl group.
7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrobromide: A similar compound with a different halide salt.
Uniqueness
7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride is unique due to its specific combination of a spiro structure and a methylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
7-methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-10-7-5-8(9-6-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFWDNVAHWHYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2(CCC2)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2980571.png)
![2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2980572.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)
![Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate](/img/structure/B2980576.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2980577.png)
![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2980578.png)

![6-[4-(5-Bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2980582.png)
![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)-1-phenylprop-2-en-1-one](/img/structure/B2980586.png)

![2-(Ethylamino)-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2980589.png)

